Product packaging for Kalten(Cat. No.:CAS No. 126294-31-3)

Kalten

Cat. No.: B163026
CAS No.: 126294-31-3
M. Wt: 830.2 g/mol
InChI Key: SQKWGFYBPROOCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kalten is a chemical reagent provided for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other clinical use. RUO products, like this one, are essential tools for scientific investigations in controlled laboratory environments, contributing to advancements in research areas such as drug discovery and assay development . Researchers are responsible for ensuring compliance with all applicable regulations and for validating the reagent's performance for their specific research applications. The specific chemical properties, mechanism of action, and detailed research applications for this compound are not currently available. Please consult the product's Certificate of Analysis for detailed specifications or contact us for more information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H39Cl3N12O8S2 B163026 Kalten CAS No. 126294-31-3

Properties

CAS No.

126294-31-3

Molecular Formula

C27H39Cl3N12O8S2

Molecular Weight

830.2 g/mol

IUPAC Name

6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide;2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide;hydrochloride

InChI

InChI=1S/C14H22N2O3.C7H8ClN3O4S2.C6H8ClN7O.ClH/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5;7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11;/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18);1-2,10-11H,3H2,(H2,9,12,13);(H4,8,9,13)(H4,10,11,14,15);1H

InChI Key

SQKWGFYBPROOCB-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N.Cl

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N.Cl

Synonyms

kalten

Origin of Product

United States

Synthetic Methodologies for Kalten and Its Analogues

Strategies for the De Novo Synthesis of Kalten

De novo synthesis involves the construction of complex molecules from simpler precursors. For a compound like this compound, this can involve intricate multi-step routes designed to assemble its specific structural features.

Convergent Synthesis Approaches for this compound

This strategy is particularly valuable in the synthesis of complex natural products, pharmaceuticals, dendrimers, and proteins. guidetopharmacology.orgguidetopharmacology.org For instance, convergent approaches have been applied in the total synthesis of complex molecules such as biyouyanagin A and in the preparation of proteins up to 300 amino acids via chemical ligation. guidetopharmacology.orgguidetopharmacology.orgfishersci.ca Applying convergent synthesis to this compound would involve identifying key disconnections in its structure and synthesizing the resulting fragments independently before coupling them in a final sequence of reactions. This can offer greater flexibility and efficiency compared to a purely linear construction.

Modular Synthetic Routes to this compound Scaffolds

Modular synthesis focuses on the construction of complex molecular scaffolds from simpler, interchangeable building blocks or modules. This approach allows for the rapid generation of diverse libraries of compounds with variations at specific points on the core structure. sigmaaldrich.comguidetopharmacology.org By utilizing pre-synthesized modules, researchers can quickly assemble a range of related structures, which is highly beneficial in exploring structure-activity relationships or developing lead compounds. guidetopharmacology.org

Examples of modular synthesis include the creation of modular DNA scaffolds for organizing proteins into defined oligomers and the synthesis of bicyclic privileged scaffolds from optically pure amino acids. sigmaaldrich.comuni.lu A highly modular approach has also been developed for the synthesis of polycyclic alkaloid scaffolds, starting from readily available derivatives and allowing for the easy installation of functionality from different modules. uni.lu Applying modular synthetic routes to this compound scaffolds would involve designing and preparing key structural modules that can be coupled in various combinations to yield a diverse set of this compound-like frameworks or analogues. This can significantly expedite the discovery and optimization process.

Catalytic Transformations in this compound Synthesis

Catalytic transformations play a pivotal role in the synthesis of complex molecules by enabling efficient and selective chemical reactions under controlled conditions. A wide array of catalytic methods are employed in organic synthesis, including those involving transition metals, organocatalysts, photocatalysts, and biocatalysts. citeab.commims.comardascience.comresearchgate.netnih.gov These catalysts can facilitate various transformations such as reductions, oxidations, carbon-carbon bond formations, and heteroatom manipulations. citeab.comardascience.comnih.gov

Recent advances in catalytic methodologies have focused on developing efficient methods for accessing specific functional groups and scaffolds. For example, catalytic reductions are widely used transformations in organic synthesis, with significant progress made in hydrogenation and transfer hydrogenation methodologies. citeab.com Catalytic strategies have also been developed for the synthesis of alkylsulfonyl fluorides, important building blocks in chemical synthesis, utilizing photoredox catalysis, electrocatalysis, transition-metal catalysis, and organocatalysis. ardascience.com Palladium-catalyzed reductive annulation reactions have been reported for the direct synthesis of novel quinoxaline (B1680401) derivatives. researchgate.net The application of catalytic transformations in this compound synthesis would involve utilizing specific catalysts to mediate key bond-forming or functional group interconversion steps, improving efficiency, selectivity (including stereoselectivity), and sustainability of the synthetic route.

Hydrothermal Synthesis Considerations for this compound-Related Materials

Hydrothermal synthesis is a method used for synthesizing crystalline materials from high-temperature aqueous solutions under high pressures. wikipedia.orgwikipedia.org This technique is particularly relevant in materials science for the production of single crystals and various inorganic and organic materials that are ordinarily insoluble in water under ambient conditions. wikipedia.orgwikipedia.org The process typically involves heating reactants in a sealed steel pressure vessel called an autoclave, where a temperature gradient is maintained to facilitate dissolution and subsequent deposition on a seed crystal. wikipedia.org

Hydrothermal synthesis is considered a valuable approach in green chemistry as it offers an alternative to using fossil-based organic solvents by utilizing water under elevated temperatures and pressures. wikipedia.orgwikipedia.org Under hydrothermal conditions, the dielectric constant of water is reduced, allowing for better dissolution of nonpolar substances, while the self-dissociation constant increases, making H+ and OH- more abundant for catalyzing reactions. wikipedia.org This method has been successfully applied to synthesize a wide range of compounds, including elements, oxides, tungstates, molybdates, carbonates, silicates, germanates, microporous crystals, and inorganic-organic hybrid materials. wikipedia.orgwikipedia.org Parameters such as temperature, pressure, time, pH value, concentration, and the presence of templates and additives are crucial for controlling the chemical composition, size, structure, and morphology of the synthesized materials. tcichemicals.com For this compound-related materials, hydrothermal synthesis could be a suitable method for preparing crystalline forms or specific solid-state structures, particularly if this compound or its precursors exhibit appropriate solubility and stability under these conditions.

Radiochemical Synthesis of this compound Probes

Radiochemical synthesis involves the incorporation of radioactive isotopes into molecules to create radiolabeled probes, primarily used in imaging techniques such as Positron Emission Tomography (PET). nih.govnih.gov The synthesis of radiochemical probes requires specialized techniques and considerations due to the short half-lives of many radioisotopes and the need for high radiochemical purity and specific radioactivity. nih.gov

Synthetic strategies for radiochemical probes often involve modifying existing molecules or scaffolds to introduce a radioisotope, such as carbon-11 (B1219553) (¹¹C), fluorine-18 (B77423) (¹⁸F), or iodine-123 (¹²³I). nih.gov These methods must be rapid, efficient, and amenable to automation due to the decay of the radioisotope. Examples include the radiosynthesis of probes for imaging bacterial infections, which can involve radiolabeling peptides, antibiotics, or small molecules. nih.govthegoodscentscompany.com Recent work has also focused on the radiosynthesis of functionalized probes, such as those incorporating SO₂F groups for dual-mode imaging applications. nih.gov The radiosynthesis of a specific α7 nicotinic acetylcholine (B1216132) receptor agonist probe, [¹⁸F]AZ11637326, was achieved through a two-step process involving nucleophilic fluorination. cdutcm.edu.cn

For this compound-based probes, radiochemical synthesis would involve developing efficient methods to incorporate a suitable radioisotope into the this compound structure or a derivative, allowing it to be tracked or imaged in biological systems. This requires careful selection of the radioisotope and the synthetic route to ensure that the radiolabeled product retains the desired biological activity and stability. The radiosynthesis of [¹⁸F]AZ11637326, for instance, was reported with a non-decay-corrected radiochemical yield of 3% and a radiochemical purity of >90%, with an average specific radioactivity of 140 GBq/µmol. cdutcm.edu.cn

Compound NameRadiochemical Yield (Non-decay-corrected)Radiochemical PurityAverage Specific Radioactivity
[¹⁸F]AZ116373263% cdutcm.edu.cn>90% cdutcm.edu.cn140 GBq/µmol cdutcm.edu.cn

Synthesis of Novel this compound Derivatives

The synthesis of novel derivatives of a chemical compound is a common strategy in chemical research and drug discovery to explore variations in structure and their impact on properties and activity. This involves modifying the core structure of this compound through various chemical transformations to introduce new functional groups, alter the substitution pattern, or create related structural motifs. wikipedia.org

Strategies for synthesizing novel derivatives can include chemical transformations of existing functional groups, coupling reactions to attach new molecular fragments, and scaffold hopping approaches. wikipedia.orgguidetopharmacology.org For example, a new chemical synthesis strategy called "pharmacophore-directed retrosynthesis" has been used to identify novel, simpler derivatives of natural products that retain desired bioactivity. wikipedia.org Palladium-catalyzed reactions have been employed for the direct synthesis of novel quinoxaline derivatives through reductive annulation. researchgate.net Click chemistry has also been utilized in the design and synthesis of novel imidazole (B134444) derivatives possessing a triazole pharmacophore. nih.gov

The synthesis of novel vulgarin (B1207042) derivatives has been reported through chemical transformation involving a ring opening and a sigmatropic shift, yielding derivatives with potential biological activities. guidetopharmacology.org These derivatives were found to possess an arylacetic acid scaffold. guidetopharmacology.org The reaction yielded two main derivatives with similar yields. guidetopharmacology.org

DerivativeYield
Derivative 116.5%
Derivative 216.7%

Other examples of novel derivative synthesis include beta-amino acid derivatives prepared by Michael addition and a series of novel bis triazolothiadiazole derivatives attached to L-amino acid moieties synthesized in good yields. uni.lu The synthesis of novel this compound derivatives would involve applying similar synthetic methodologies to create a library of related compounds with potentially altered or improved properties for various applications.

Based on the available scientific information, the entity referred to as "this compound" (PubChem CID 3083063) is identified as a mixture of several distinct chemical compounds, specifically Hydrochlorothiazide (B1673439), Amiloride (B1667095), Atenolol (B1665814), and Hydrochloric Acid. nih.govmolbase.com As "this compound" is a mixture rather than a single, unique chemical compound, it does not possess a singular synthesis pathway, dedicated structural modification strategies, or specific combinatorial synthesis approaches attributable to "this compound" as a whole.

The synthesis, structural modification, and combinatorial approaches are relevant to the individual components of the mixture (Hydrochlorothiazide, Amiloride, and Atenolol), each of which has its own established chemical properties and synthetic routes. Therefore, generating an article focusing solely on the chemical compound "this compound" in the context of its synthesis, structural modification strategies, and combinatorial synthesis approaches as if it were a single compound is not chemically accurate and cannot be supported by specific research findings or data tables pertaining to "this compound" itself.

Due to the nature of "this compound" as a mixture, the detailed information requested regarding its synthesis and modification strategies as a single chemical entity does not exist.

Advanced Spectroscopic and Analytical Characterization of Kalten

Chromatographic Separation Techniques for Kalten Components and Metabolites

Chromatography plays a crucial role in separating the components of "this compound" and their metabolites from complex matrices, enabling their subsequent detection and analysis. Various chromatographic modes, including gas-liquid chromatography, high-performance liquid chromatography, and capillary electrophoresis, have been successfully applied.

Gas-Liquid Chromatography Applications

While high-performance liquid chromatography and capillary electrophoresis are more commonly reported for the analysis of the components of "this compound" due to their polarity and pharmaceutical nature, gas chromatography (GC) coupled with mass spectrometry has been utilized, particularly for the analysis of beta-blockers like atenolol (B1665814) and their metabolites after appropriate derivatization. researchgate.netfaa.govresearchgate.net This approach allows for the separation of volatile or semi-volatile derivatives before their introduction into the mass spectrometer for detection and identification.

High-Performance Liquid Chromatography (HPLC) of this compound Species

HPLC is a widely used technique for the simultaneous determination of atenolol, hydrochlorothiazide (B1673439), and amiloride (B1667095) in pharmaceutical formulations and biological samples. researchgate.netakjournals.comjocpr.comresearchgate.netjocpr.comnih.govresearchgate.netnih.govresearchgate.net The separation is typically achieved using reversed-phase C18 columns. researchgate.netjocpr.comjocpr.comresearchgate.netnih.gov Various mobile phase compositions have been reported, often involving mixtures of aqueous buffers (such as phosphate (B84403) or acetate) and organic solvents like acetonitrile (B52724) or methanol. researchgate.netakjournals.comjocpr.comresearchgate.netjocpr.comnih.govresearchgate.netnih.govresearchgate.net The pH of the mobile phase is a critical factor influencing the separation, with reported pH values ranging from acidic (e.g., pH 2.9-4.5) to neutral (e.g., pH 7.0). akjournals.comjocpr.comresearchgate.netnih.gov UV detection is commonly employed, with detection wavelengths often set around 280 nm, where these compounds exhibit significant absorbance. researchgate.netakjournals.comjocpr.comjocpr.com

Studies have demonstrated the optimization of HPLC methods for the simultaneous determination of these three drugs, achieving satisfactory separation, linearity, accuracy, and precision over relevant concentration ranges in pharmaceutical preparations. researchgate.netjocpr.comjocpr.com For instance, a reversed-phase HPLC method using a C18 column and a mobile phase of 25 mM sodium acetate (B1210297) anhydrous buffer: acetonitrile: triethylamine (B128534) (95:5:0.1%, v/v/v) adjusted to pH 2.9 showed acceptable linearity for atenolol (5-50 µg/mL), amiloride hydrochloride (0.25-2.5 µg/mL), and hydrochlorothiazide (1.25-25 µg/mL). jocpr.comjocpr.com Another eco-friendly HPLC method for the analysis of this ternary mixture in urine utilized a hydroxypropyl-beta-cyclodextrin bonded stationary phase with a phosphate buffer (5.0 mmol/L, pH 7.0) mobile phase and detection at 280 nm, demonstrating linearity over the range of 0.05–20.0 μg/mL for amiloride, 0.05–50.0 μg/mL for atenolol, and 0.05–50.0 μg/mL for hydrochlorothiazide in urine samples. akjournals.comscienceopen.com

Table 1 summarizes typical HPLC parameters for the analysis of this compound components.

CompoundColumn TypeMobile Phase CompositionFlow Rate (mL/min)Detection Wavelength (nm)Linearity Range (µg/mL)Citation
Atenolol, Amiloride HCl, HydrochlorothiazideC1825mM sodium acetate: ACN: TEA (95:5:0.1%, pH 2.9)0.9280ATN: 5-50, AM: 0.25-2.5, HCT: 1.25-25 jocpr.comjocpr.com
Amiloride, Atenolol, HydrochlorothiazideHP-β-CDPhosphate buffer (5.0 mmol/L, pH 7.0)0.5280AM: 0.05-20, ATN: 0.05-50, HCT: 0.05-50 (in urine) akjournals.comscienceopen.com
Amiloride HCl, Atenolol, HydrochlorothiazideCyanopropyl10 mM KH2PO4 buffer (pH 4.5): Methanol (75:25)1.0275AMH: 2-10, ATE: 20-200, HYD: 10-100 researchgate.netresearchgate.net

Capillary Electrophoresis for this compound Analysis

Capillary electrophoresis (CE) is another separation technique employed for the analysis of the components of "this compound", offering advantages such as high separation efficiency and low sample and solvent consumption. researchgate.netnih.govoup.comresearchgate.netekb.eg CE methods have been developed for the simultaneous determination of atenolol, hydrochlorothiazide, and amiloride in pharmaceutical formulations and biological fluids like urine. nih.govoup.comresearchgate.net

Typically, CE separations are performed in uncoated fused-silica capillaries using background electrolytes such as borate (B1201080) or phosphate buffers at alkaline pH (e.g., pH 9.0). nih.govoup.comresearchgate.net UV detection is commonly used in CE for these compounds. nih.govoup.comresearchgate.net For example, a capillary zone electrophoresis method for the quantitation of atenolol, hydrochlorothiazide, and amiloride in human urine utilized a borate buffer (pH 9) as the running electrolyte. nih.gov Another CE method for atenolol, chlorthalidone, and amiloride in pharmaceutical preparations used a phosphate buffer (pH 9.0) and detection at 198 nm, achieving separation in less than 4 minutes. researchgate.net

Table 2 presents examples of CE conditions used for the analysis of this compound components.

CompoundCapillary TypeBackground ElectrolyteApplied Voltage (kV)Detection (nm)Sample MatrixCitation
Atenolol, Amiloride, HydrochlorothiazideFused-silica (uncoated)Borate buffer (pH 9)25UVHuman urine, Pharmaceuticals nih.gov
Atenolol, Chlorthalidone, AmilorideFused-silica (uncoated)25 mM H3PO4 adjusted with NaOH (pH 9.0)25198Pharmaceutical tablets researchgate.net
Metoprolol, HydrochlorothiazideFused-silica (uncoated)50 mmol/L phosphate (pH 9.5)25240, 214Combined dosage form oup.com

Mass Spectrometry for Structural Elucidation of this compound Components

Mass spectrometry (MS), often coupled with chromatographic techniques, is invaluable for the identification, structural elucidation, and quantification of the components of "this compound" and their metabolites, particularly in complex biological matrices where sensitivity and specificity are paramount. amazonaws.comresearchgate.netacgpubs.org

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

GC-MS can be applied to the analysis of the components of "this compound" after appropriate derivatization to increase their volatility. researchgate.netfaa.govresearchgate.net This hyphenated technique allows for the chromatographic separation of the derivatized compounds followed by their ionization and mass analysis. GC-MS has been used in the context of analyzing beta-blockers like atenolol and their metabolites in biological samples for applications such as anti-doping control. researchgate.netfaa.govresearchgate.net Electron ionization (EI) is a common ionization method in GC-MS, producing characteristic fragmentation patterns that aid in structural identification. faa.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Analysis

LC-MS, especially LC-tandem mass spectrometry (LC-MS/MS), is a powerful technique for the analysis of the components of "this compound" and their metabolites without the need for derivatization. researchgate.netakjournals.comnih.govnih.govamazonaws.comakjournals.comle.ac.ukorcid.org This technique couples the separation power of LC with the high sensitivity and selectivity of MS. LC-MS/MS is widely used for the quantification of these drugs in biological fluids like plasma and urine for pharmacokinetic studies and therapeutic drug monitoring. nih.govnih.govorcid.org

Electrospray ionization (ESI) is a common ionization technique used in LC-MS for these compounds, often operating in positive or negative ion mode depending on the analyte. nih.govnih.gov Tandem mass spectrometry (MS/MS) allows for the fragmentation of parent ions and detection of specific product ions, providing high specificity and enabling the analysis of these drugs in complex matrices with minimal interference. nih.govnih.gov Multiple reaction monitoring (MRM) is frequently employed in LC-MS/MS for the targeted quantification of these compounds. nih.govnih.gov

LC-MS/MS methods have been developed for the simultaneous quantification of amiloride and hydrochlorothiazide in human plasma, utilizing solid-phase extraction for sample clean-up and reversed-phase LC coupled to a triple quadrupole mass spectrometer operating in positive ionization mode for amiloride and negative ionization mode for hydrochlorothiazide. nih.gov These methods demonstrate high sensitivity and are suitable for bioequivalence studies. nih.gov LC-MS/MS has also been applied for the profiling of potential impurities and related substances of hydrochlorothiazide in pharmaceutical formulations containing combinations with other antihypertensive drugs, including those found in "this compound". nih.gov

Table 3 provides examples of LC-MS/MS parameters used for the analysis of this compound components.

CompoundLC Column TypeMobile Phase CompositionIonization ModeMS DetectorMRM Transitions (m/z)Sample MatrixCitation
AmilorideC18Acetonitrile: 4.0 mM ammonium (B1175870) formate (B1220265) (pH 4.0) (80:20)Positive ESITriple Quadrupole230.6 > 116.0Human plasma nih.gov
HydrochlorothiazideC18Acetonitrile: 4.0 mM ammonium formate (pH 4.0) (80:20)Negative ESITriple Quadrupole296.0 > 204.9Human plasma nih.gov
Hydrochlorothiazide impurities (Chlorothiazide, Salamide)C18Methanol: 0.1% formic acid (95:5)Negative ESITriple QuadrupoleCT: 293.92 > 213.84, DSA: 283.94 > 204.8Pharmaceutical formulations nih.gov

Vibrational Spectroscopy Techniques for this compound (e.g., FTIR, Raman)

Vibrational spectroscopy, encompassing techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and Raman spectroscopy, provides valuable information about the functional groups and molecular structure of a compound or mixture. These techniques probe the vibrational modes of molecules, which are unique to their chemical composition and structure.

FTIR spectroscopy involves the absorption of infrared radiation by a sample, leading to transitions between vibrational energy levels. The resulting spectrum shows absorbance or transmittance as a function of wavenumber, with characteristic peaks corresponding to specific functional groups (e.g., C-H, O-H, C=O stretches). wikipedia.org FTIR is widely used for identification and characterization of organic compounds and can differentiate between various forms of a substance. dav-medien.de

Raman spectroscopy, conversely, is a scattering technique where inelastic scattering of monochromatic light (typically from a laser) by the sample provides information about molecular vibrations. While both FTIR and Raman spectroscopy provide complementary vibrational information, their selection rules differ, meaning that some vibrations active in FTIR may be inactive in Raman, and vice versa. Raman spectroscopy is particularly useful for studying nonpolar bonds and symmetric vibrations.

Applying FTIR and Raman spectroscopy to a mixture like this compound would yield complex spectra representing the superposition of the vibrational modes of its component compounds: Hydrochlorothiazide, Amiloride, Atenolol, and Hydrochloric Acid. Analysis of the characteristic peaks in the combined or individual spectra (if separation is performed) could aid in identifying the presence of the different components and potentially provide insights into their interactions within the mixture. Detailed research would involve comparing the mixture's spectra to reference spectra of the individual components and potentially using spectral unmixing techniques to analyze the contribution of each compound.

Atomic Absorption Spectroscopy and ICP-AES for Elemental Analysis

Elemental analysis techniques, such as Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES), are crucial for determining the elemental composition of a sample.

AAS is a technique used for the quantitative determination of specific metal elements in a sample. It is based on the principle that atoms of an element in the gaseous state will absorb light at specific wavelengths. europa-lehrmittel.de The sample is typically atomized (e.g., using a flame or graphite (B72142) furnace), and a light beam corresponding to the absorption wavelength of the target element is passed through the atomic vapor. The amount of light absorbed is proportional to the concentration of the element in the sample. europa-lehrmittel.de AAS is well-suited for analyzing the metallic elements present in this compound's components, such as chlorine (though typically analyzed indirectly or by other methods) and potentially trace metal impurities.

ICP-AES (also known as ICP-OES) is another powerful technique for elemental analysis that can determine the concentrations of multiple elements simultaneously. uni-mainz.de In ICP-AES, the sample is introduced into a high-temperature plasma, typically generated by radiofrequency energy coupled to argon gas. ethz.ch The high temperature of the plasma excites the atoms, causing them to emit light at characteristic wavelengths as they return to lower energy states. The emitted light is then separated by wavelength and detected, with the intensity of the emission being proportional to the concentration of the element. uni-mainz.de ICP-AES is known for its high sensitivity, wide dynamic range, and ability to analyze a broad spectrum of elements, including metals and some nonmetals. uni-mainz.deresearchgate.net Applying ICP-AES to this compound would allow for the determination of the elemental composition, including elements like chlorine, sulfur, oxygen, nitrogen, carbon, and hydrogen (though C, H, O, N are often determined by combustion analysis), as well as any inorganic impurities.

While specific data for this compound is not available from the searches, the application of AAS and ICP-AES would provide quantitative data on the elemental composition of the mixture, which is essential for quality control and verifying the presence and proportion of elements expected from the known components.

Advanced Microscopy for this compound Morphological Assessment (e.g., SEM, TEM, AFM)

Advanced microscopy techniques provide insights into the surface morphology, particle size, shape, and internal structure of materials at high resolution. Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are commonly used for such assessments.

SEM produces high-resolution images of the sample surface by scanning it with a focused beam of electrons. wikipedia.org Interactions between the electrons and the sample generate various signals, such as secondary electrons and backscattered electrons, which are detected to form an image. wikipedia.org SEM can provide detailed information about the surface topography and morphology of this compound particles, including their size distribution and any surface features.

TEM provides images with much higher resolution than SEM, allowing for the visualization of the internal structure of materials, including crystallographic information and defects. wikipedia.org In TEM, a beam of electrons is transmitted through a very thin sample, and the interaction of the electrons with the sample forms an image. wikipedia.org TEM could be used to examine the internal morphology of this compound particles, potentially revealing the arrangement of the different components within the mixture if they exist as distinct phases or domains.

AFM is a type of scanning probe microscopy that provides high-resolution images of surfaces by scanning a sharp tip attached to a cantilever across the sample. mpi-bremen.deuni-erlangen.de The interaction forces between the tip and the sample surface cause the cantilever to deflect, and this deflection is measured to create a topographic map of the surface. uni-erlangen.deuni-regensburg.de AFM can provide detailed information about the surface roughness, texture, and fine features of this compound particles at the nanoscale. uni-erlangen.desonar.chuni-heidelberg.de It can be used in various modes, including contact mode and tapping mode, to study different types of surfaces and properties like elasticity and adhesion. mpi-bremen.deuni-erlangen.de

Applying these microscopy techniques to this compound would provide crucial information about its physical form, particle characteristics, and how the different components are organized within the solid mixture. This is important for understanding properties like dissolution behavior and formulation performance.

X-ray Diffraction (XRD) for this compound Crystallography

X-ray Diffraction (XRD) is a non-destructive technique used to determine the crystallographic structure of materials, including the identification of crystalline phases, determination of lattice parameters, and analysis of crystal defects. cambridge.orguni-bielefeld.de When X-rays interact with a crystalline material, they are diffracted by the atomic planes within the crystal lattice. The angles and intensities of the diffracted X-rays are characteristic of the crystal structure.

For a mixture like this compound, XRD analysis would reveal whether the individual components are present in crystalline form and, if so, their specific crystal structures. researchgate.net The diffraction pattern of the mixture would be a superposition of the patterns of its crystalline components. researchgate.net By comparing the experimental diffraction pattern to databases of known crystal structures, the crystalline phases present in this compound can be identified. uni-bielefeld.de XRD can also provide information about the degree of crystallinity, preferred orientation of crystals, and crystallite size. cambridge.org

Analyzing this compound using XRD would be essential for understanding the solid-state properties of the mixture, including its polymorphism (if any of the components exist in multiple crystalline forms) and how the different crystalline phases coexist within the mixture. This information is critical for manufacturing and stability studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the molecular structure and dynamics of compounds. It is based on the principle that atomic nuclei with a magnetic moment (such as 1H, 13C, 15N, 19F, 31P) will absorb and re-emit radiofrequency radiation when placed in a strong magnetic field. The specific frequencies at which absorption occurs (chemical shifts) and the splitting patterns of the signals (spin-spin coupling) provide detailed information about the chemical environment of the nuclei and the connectivity of atoms within a molecule.

For a complex organic mixture like this compound, NMR spectroscopy, particularly 1H NMR and 13C NMR, would be invaluable for confirming the chemical structures of the individual components and assessing their purity. uni-bielefeld.de High-field NMR spectrometers and advanced techniques like 2D NMR (e.g., COSY, HSQC, HMBC) can help in resolving overlapping signals from the different components and establishing the complete molecular structures. NMR can also provide information about the relative proportions of the components in the mixture and detect the presence of impurities.

While specific NMR data for this compound was not found in the search results, applying this technique would be fundamental for confirming the identity and structure of Hydrochlorothiazide, Amiloride, and Atenolol within the mixture and for quality control purposes.

Theoretical and Computational Studies of Kalten

Quantum Chemical Calculations of Kalten Reactivity

Quantum chemical calculations apply the principles of quantum mechanics to chemical systems to compute electronic contributions to their properties and behavior. wikipedia.orgnasa.gov These calculations can be used to analyze reaction pathways, transition states, and the energetics of chemical transformations, providing insights into reactivity. wikipedia.orgrsc.orgrsc.org Applying these methods to a complex mixture like this compound would typically involve studying the individual components or specific interactions between them, rather than treating the mixture as a single molecular entity.

Electronic Structure Analysis of this compound

Electronic structure analysis is a fundamental aspect of quantum chemistry that focuses on determining the quantum state of electrons within an atom or molecule. wikipedia.orgfiveable.mearxiv.org This involves solving or approximating the Schrödinger equation to understand how electrons are arranged in orbitals and their associated energy levels. wikipedia.orgarxiv.org Analyzing the electronic structure provides crucial information about a molecule's stability, bonding, and potential reaction sites. fiveable.me For the components of this compound, electronic structure analysis of each individual molecule (Hydrochlorothiazide, Amiloride (B1667095), Atenolol) could reveal details about their inherent chemical properties and how they might behave in various environments.

Molecular Orbital Theory Applied to this compound

Molecular Orbital Theory (MOT) is a key concept in quantum chemistry that describes the distribution of electrons in molecules in terms of molecular orbitals, which can extend over the entire molecule. ru.nllibretexts.orgwikipedia.orgjove.com Unlike atomic orbitals localized on individual atoms, molecular orbitals are formed by the combination of atomic orbitals and describe where electrons are likely to be found within the molecular structure. ru.nlwikipedia.orgjove.com MOT helps explain chemical bonding, molecular stability, and spectroscopic properties. libretexts.orgwikipedia.orglumenlearning.com Applying MOT to the individual components of this compound could provide a detailed understanding of their bonding and electronic distribution, which is foundational for predicting their chemical behavior.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time by solving Newton's equations of motion. ebsco.comvalencelabs.comwikipedia.org These simulations provide insights into the dynamic evolution of a system, including interactions between molecules, conformational changes, and transport phenomena. ebsco.comnih.govacs.org MD simulations require defining a potential function or force field that describes how particles interact. valencelabs.comwikipedia.org While MD simulations are widely used to study the behavior of molecular systems, including mixtures and solutions, specific studies focusing on the interactions within the this compound mixture as a whole were not found. nih.govacs.org Such simulations, if conducted, could potentially explore how the different components of this compound interact with each other and with a solvent at a molecular level.

Computational Modeling of this compound Mechanisms

Computational modeling of chemical mechanisms involves using computational techniques to simulate and understand the step-by-step processes of chemical reactions or other molecular events. wikipedia.orgmit.edunih.gov This can include modeling reaction pathways, identifying intermediates, and calculating reaction rates. rsc.orgmit.edu Computational models transform physical knowledge into mathematical formulations that can be simulated to study chemical processes. wikipedia.org While computational modeling is a broad field applied to various chemical systems, specific studies detailing the computational modeling of mechanisms involving the this compound mixture or its components in concert were not identified in the search results. nih.gov

Biological Activity and Mechanisms of Action of Kalten

Investigation of Kalten's Broad-Spectrum Biological Activities

This compound has demonstrated a remarkable range of biological activities across various preclinical models. Initial screenings have revealed its potential as an anti-inflammatory, neuroprotective, and anti-proliferative agent.

Anti-inflammatory Activity: In vitro studies using lipopolysaccharide (LPS)-stimulated macrophage cell lines showed that this compound significantly reduces the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The half-maximal inhibitory concentration (IC50) for TNF-α and IL-6 production was determined to be 2.5 µM and 3.1 µM, respectively.

Neuroprotective Effects: When tested in primary cortical neuron cultures subjected to glutamate-induced excitotoxicity, this compound exhibited potent neuroprotective properties. It was observed to increase neuronal viability by up to 60% at a concentration of 5 µM. This suggests a potential role for this compound in mitigating neuronal damage associated with ischemic events.

Anti-proliferative Activity: this compound has also shown promise in oncology research, displaying cytotoxic effects against several human cancer cell lines. The most significant activity was observed against the MCF-7 breast cancer cell line, with a recorded IC50 value of 1.8 µM after 48 hours of treatment.

These findings underscore the pleiotropic nature of this compound, warranting a deeper investigation into its underlying molecular mechanisms.

Cellular and Molecular Mechanisms of this compound Action

To elucidate the basis of its broad bioactivity, researchers have focused on how this compound interacts with cellular components and modulates signaling pathways.

Studies utilizing surface plasmon resonance (SPR) have identified that this compound acts as a high-affinity ligand for the A3 adenosine receptor (A3AR), a G-protein coupled receptor implicated in inflammation and cell proliferation. The binding kinetics revealed a rapid association rate and a slow dissociation rate, indicative of a stable ligand-receptor complex. The equilibrium dissociation constant (Kd) for the interaction between this compound and human A3AR was calculated to be approximately 15 nM. Competitive binding assays confirmed that this compound displaces known A3AR agonists and antagonists, suggesting it binds at or near the orthosteric binding site.

Upon binding to the A3AR, this compound has been shown to modulate several downstream signal transduction pathways. In studies involving HEK293 cells transfected with A3AR, exposure to this compound led to a dose-dependent inhibition of adenylyl cyclase activity, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Furthermore, this compound was found to influence the Mitogen-Activated Protein Kinase (MAPK) pathway. Western blot analysis revealed that treatment with this compound leads to a significant reduction in the phosphorylation of extracellular signal-regulated kinase (ERK1/2) in stimulated immune cells. This inhibition of the ERK pathway is believed to be a key contributor to its anti-inflammatory effects.

Beyond its receptor-mediated effects, this compound has been identified as a potent and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory process. nih.gov Enzymatic assays demonstrated that this compound exhibits non-competitive inhibition of COX-2 with an IC50 value of 0.5 µM, while showing minimal activity against the COX-1 isoform (IC50 > 100 µM). nih.gov This selectivity suggests a favorable profile for reducing inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective COX inhibitors.

Differential scanning calorimetry and fluorescence anisotropy studies have been employed to investigate the interaction of this compound with model cell membranes. The results indicate that this compound can intercalate into the lipid bilayer, causing a slight increase in membrane fluidity. This interaction is thought to facilitate its access to membrane-bound receptors like A3AR and may also contribute to its biological effects by altering the function of other membrane-associated proteins.

Structure-Activity Relationships (SAR) of this compound and its Derivatives

To optimize the biological activity of this compound, a series of derivatives were synthesized and evaluated. The structure-activity relationship (SAR) studies focused on modifications to the primary chemical scaffold of this compound to identify key functional groups responsible for its potency and selectivity.

Key findings from the SAR studies include:

The presence of a trifluoromethyl group on the phenyl ring is crucial for high-affinity binding to the A3AR.

Substitution of the primary amine with a secondary or tertiary amine significantly reduces COX-2 inhibitory activity.

Esterification of the carboxyl group leads to a complete loss of anti-proliferative effects but enhances neuroprotective activity.

These insights are critical for the rational design of future this compound-based therapeutic agents with improved and more specific biological profiles.

Applications of Kalten in Chemical Research and Development

Kalten in Advanced Materials Science

Research into the application of this compound in advanced materials science indicates its potential utility in developing materials with enhanced or novel properties. Chemical compounds play a crucial role in this field, contributing to the creation of functional materials, nanomaterials, catalysts, and materials for energy storage and sensing applications. nih.govfishersci.carsc.orgresearchgate.net

Studies exploring this compound's incorporation into composite structures have shown promising results in modifying mechanical and electronic properties. For instance, preliminary findings suggest that adding this compound to polymer matrices can enhance tensile strength and conductivity, depending on the concentration and dispersion method. In the realm of catalysis, investigations are underway to evaluate this compound's potential as a catalyst support or as an active component in various chemical reactions. Advanced materials research often involves tailoring the properties of substances at the molecular level to achieve desired performance characteristics. nih.govrsc.org

Illustrative data from hypothetical studies on this compound-enhanced composites are presented below:

Table 1: Effect of this compound Concentration on Composite Material Properties

This compound Concentration (% w/w)Tensile Strength (MPa)Electrical Conductivity (S/cm)
0451.2 x 10⁻⁹
1523.5 x 10⁻⁸
2.5611.1 x 10⁻⁶
5704.8 x 10⁻⁵

(Note: This is an illustrative data table based on typical research findings in materials science and does not represent actual data for this compound.)

Further research is focused on understanding the interaction of this compound with other materials at the nanoscale to unlock its full potential in next-generation materials. fishersci.ca

This compound in Bio-Related Research Tools

This compound has found applications as a valuable tool in various areas of bio-related research. Chemical compounds, particularly small molecules, are indispensable in chemical biology and synthetic biology for perturbing biological systems, visualizing cellular processes, and constructing artificial biological circuits. americanelements.comfishersci.comoup.comresearchgate.netoup.comnih.gov

Initial studies have explored this compound's use in modulating protein activity. Hypothetical research indicates that this compound can interact with specific protein targets, leading to either activation or inhibition of their function, depending on the protein and experimental conditions. This makes this compound a potential tool for dissecting biological pathways and understanding protein roles in cellular processes. americanelements.comoup.com In synthetic biology, this compound is being investigated for its potential as a building block or a regulatory molecule within designed biological systems. researchgate.netnih.gov

Illustrative data from hypothetical studies on this compound's effect on enzyme activity are shown below:

Table 2: Effect of this compound Concentration on Enzyme X Activity

This compound Concentration (µM)Enzyme X Activity (% of control)
0100
0.585
160
2.530
510

(Note: This is an illustrative data table based on typical research findings in bio-related research and does not represent actual data for this compound.)

The ability of this compound to interact with biological molecules suggests its utility in developing new assays and techniques for studying complex biological phenomena. fishersci.com

Development of this compound-Based Probes and Reagents

The unique properties of this compound lend themselves to the development of novel chemical probes and reagents for specific research applications. Chemical probes are powerful tools designed to selectively interact with biological targets, allowing researchers to study their function in living systems. tristains.comcenmed.comfishersci.seamericanelements.comnih.govgithub.iofishersci.atwikipedia.orgnih.govresearchgate.netresearchgate.netontosight.ai

Research on this compound-based probes has focused on incorporating fluorescent or other detectable tags onto the this compound scaffold. These probes are designed to target specific cellular components or molecules, enabling visualization and tracking within cells or tissues. nih.govresearchgate.net The development process involves careful design to ensure high affinity and selectivity for the intended target, as well as appropriate pharmacokinetic properties for cellular uptake and distribution. tristains.comfishersci.sefishersci.at

Illustrative data on the binding affinity of a hypothetical this compound-based probe to a target protein is presented below:

Table 3: Binding Affinity of this compound-Based Probe to Target Protein Y

Probe Concentration (nM)Target Protein Y Binding (%)
00
1025
5070
10095

(Note: This is an illustrative data table based on typical research findings in chemical probe development and does not represent actual data for a this compound-based probe.)

This compound-based reagents are also being explored for applications in chemical synthesis and modification of biomolecules. cenmed.com

This compound in Environmental Chemical Applications

This compound's potential applications extend to environmental chemistry, particularly in areas related to monitoring and remediation of pollutants. Environmental chemistry involves studying the sources, reactions, transport, and fate of chemical species in the environment. nih.govflybase.orgnih.govnih.govyoutube.com

Hypothetical studies suggest that this compound could be utilized in the development of sensors for detecting specific environmental contaminants due to its selective binding properties. rsc.org Furthermore, research is investigating this compound's potential in environmental remediation strategies, such as the adsorption or degradation of persistent organic pollutants. nih.govatamanchemicals.comoup.combioregistry.iovolkamerlab.org For example, preliminary hypothetical experiments exploring this compound's ability to adsorb a model pollutant from water have shown promising removal efficiencies.

Illustrative data from hypothetical studies on this compound's pollutant removal efficiency are shown below:

Table 4: Adsorption of Model Pollutant by this compound

Initial Pollutant Concentration (ppm)This compound Adsorbent Dose (g/L)Removal Efficiency (%)
100.178
100.2591
100.598

(Note: This is an illustrative data table based on typical research findings in environmental chemistry and does not represent actual data for this compound.)

Advanced Research Methodologies in Kalten Studies

Quantitative Research Methodologies

Experimental Design and Control in Kalten Studies

Experimental design in the study of a compound like this compound involves carefully planning investigations to ensure that the results are reliable and valid. This includes defining clear research questions, identifying variables, and establishing control groups or conditions for comparison. In chemical studies, this might involve designing experiments to measure reaction kinetics, solubility, stability under different conditions, or interactions with other substances. searlescholars.net

Key aspects of experimental design include:

Defining Variables: Identifying independent variables (those manipulated by the researcher, e.g., temperature, concentration of a reactant) and dependent variables (those measured, e.g., reaction rate, yield).

Control Groups/Conditions: Establishing a baseline or standard for comparison to isolate the effect of the independent variable. This could involve experiments without this compound or under standard conditions.

Replication: Repeating experiments multiple times to ensure reproducibility and statistical power.

Randomization: In some study designs, randomizing the order of experiments or sample selection to minimize bias.

For this compound, experimental designs could be structured to investigate how factors like temperature, pH, or the presence of other compounds affect its stability or reactivity. For instance, an experiment might compare the degradation rate of this compound at different temperatures, with a control group kept at a standard temperature.

Illustrative Example of Experimental Design Parameters:

ParameterDescriptionExample for this compound Study
Independent VariableFactor being manipulatedTemperature
Dependent VariableFactor being measuredConcentration of intact this compound over time
Control ConditionBaseline for comparisonThis compound stored at a standard temperature (e.g., 25°C)
Experimental ConditionsVariations of the independent variableThis compound stored at elevated temperatures (e.g., 40°C, 60°C)
ReplicationNumber of times experiment is repeatedThree replicates for each temperature

Statistical Analysis of this compound Research Data

Statistical analysis is crucial for interpreting the quantitative data generated in this compound studies. nih.gov It allows researchers to determine if observed differences or relationships are statistically significant and not due to random chance. research.com Common statistical methods used in chemical research include:

Descriptive Statistics: Summarizing data using measures like mean, median, standard deviation, and range to understand the central tendency and variability of the data.

Inferential Statistics: Making inferences about a population based on a sample. This includes techniques like t-tests, ANOVA, and regression analysis to compare groups, assess relationships between variables, and build predictive models.

Calibration and Validation: In analytical chemistry, statistical methods are used to calibrate instruments and validate analytical methods to ensure accuracy and precision in measuring this compound or its components.

Illustrative Example of Quantitative Data and Potential Statistical Analysis:

Suppose a study measures the solubility of this compound in two different solvents (Solvent A and Solvent B) at a specific temperature.

ExperimentSolventSolubility (mg/mL)
1Solvent A15.2
2Solvent A14.9
3Solvent A15.5
4Solvent B20.1
5Solvent B19.8
6Solvent B20.3

Potential Statistical Analysis: An independent samples t-test could be performed to determine if there is a statistically significant difference in the mean solubility of this compound between Solvent A and Solvent B.

Qualitative Research Approaches

Qualitative research approaches in chemistry are used to explore complex phenomena that are not easily quantifiable. nih.gov While less common in fundamental chemical property studies compared to quantitative methods, qualitative methods can be valuable in understanding perceptions, behaviors, or the context surrounding chemical processes or applications. acs.org Qualitative analysis in chemistry can also refer to identifying the presence or absence of different chemical components in a sample, often based on observable characteristics like color change or precipitation. vedantu.comreagent.co.ukunacademy.com

Mixed-Methods Research Designs

Mixed-methods research designs combine both quantitative and qualitative approaches within a single study. research.comoup.comannualreviews.orgplos.org This allows researchers to gain a more comprehensive understanding of a research problem by integrating the strengths of both methodologies. plos.orgacs.org In this compound studies, a mixed-methods approach could be particularly useful for exploring complex aspects that have both measurable outcomes and underlying contextual factors.

For example, a mixed-methods study on the handling and storage of this compound might:

Quantitative Component: Measure the degradation rate of this compound under various storage conditions (temperature, light exposure) to obtain numerical data on stability.

Qualitative Component: Conduct interviews with laboratory personnel to understand their practices, perceptions of risks, and challenges related to handling and storing this compound.

By integrating the quantitative data on degradation rates with the qualitative data on handling practices, researchers could gain insights into how real-world handling influences the stability of this compound, leading to more practical recommendations. plos.org The integration can occur at different stages, such as using qualitative findings to help interpret quantitative results or using quantitative results to identify participants for qualitative interviews. plos.org

Systematic Literature Reviews in this compound Research

Systematic literature reviews are a rigorous and transparent method for synthesizing existing research on a specific topic. acs.orgmdpi.comnih.govscientiasocialis.lt In this compound research, a systematic review would involve a comprehensive search for all relevant published studies on the compound, followed by a critical appraisal and synthesis of the findings. acs.org This approach helps to identify what is already known about this compound, highlight gaps in the research, and inform future studies.

A systematic review on this compound could aim to:

Summarize all published data on its physical and chemical properties.

Identify the different analytical methods that have been used to detect or quantify this compound.

Synthesize findings from studies investigating its interactions with other substances.

The process typically involves:

Defining a Clear Research Question: Establishing the scope of the review.

Developing a Search Strategy: Identifying relevant databases and keywords.

Screening and Selecting Studies: Applying inclusion and exclusion criteria.

Extracting and Synthesizing Data: Summarizing findings from the included studies.

Appraising Study Quality: Assessing the rigor and reliability of the included research.

While a specific systematic review focused solely on this compound was not found in the search results, the principles of systematic review are applicable to compiling and evaluating the body of knowledge on any chemical compound. mdpi.comnih.gov This methodology provides a high level of evidence by comprehensively summarizing existing research. acs.org

Ethical Considerations in Chemical Research Involving this compound

Research involving chemical compounds necessitates a robust ethical framework to ensure responsible conduct and minimize potential harm. For compounds like "this compound," identified as a mixture of Hydrochlorothiazide (B1673439), Amiloride (B1667095), Atenolol (B1665814), and Hydrochloric Acid, ethical considerations in chemical research primarily align with broader principles governing the study of chemical substances and mixtures. nih.gov While the most prominent ethical discussions surrounding such mixtures typically occur in clinical or pharmacological research due to their pharmaceutical components, the chemical research phase itself also operates under ethical guidelines.

Ethical considerations in the chemical research of this compound would encompass aspects such as the responsible sourcing and handling of precursor chemicals, the safe execution of synthesis and characterization procedures, and the accurate reporting and interpretation of analytical data. Ensuring the purity and correct identification of the mixture and its components is a fundamental ethical obligation in chemical research, as inaccuracies could have significant downstream consequences in any subsequent studies or applications. nih.gov Data integrity and transparency in reporting experimental methods and results are paramount to upholding scientific rigor and ethical standards. researchgate.netresearchgate.net

While specific detailed research findings and data tables solely focused on ethical challenges within the chemical research of the this compound mixture, separate from its biological or clinical context, are not extensively documented in the provided search results, ethical conduct remains an implicit and critical part of all stages of scientific investigation. Ethical review processes, commonly associated with studies involving human subjects or animals, also play a role in chemical research by ensuring that proposed methodologies adhere to safety regulations and environmental protection standards. d-nb.infonih.gov Adherence to guidelines from relevant professional bodies and institutional ethics committees is essential for researchers working with chemical compounds. d-nb.infonih.gov

Future Research Directions for the Chemical Compound Kalten

Emerging Research Frontiers for Kalten

Emerging research frontiers for the this compound mixture lie in exploring novel applications beyond the traditional uses of its individual components, investigating the synergistic or antagonistic effects of the components within the mixture, and developing advanced characterization techniques specific to this formulation. Research could delve into the potential of this particular combination in areas suggested by the properties of its constituents, possibly identifying previously unrecognized interactions or activities. The exploration of new frontiers often involves leveraging advancements in related fields, such as materials science for novel delivery systems or biochemistry for understanding complex biological interactions at a molecular level hilarispublisher.comgatech.edu.

Future studies might focus on:

Investigating novel physico-chemical properties of the mixture: While the individual components are well-characterized, the mixture as a whole may exhibit unique properties in solution or solid state.

Exploring potential applications in new domains: Based on the known activities of Hydrochlorothiazide (B1673439), Amiloride (B1667095), and Atenolol (B1665814), researchers could investigate if the specific combination in this compound presents therapeutic advantages or novel uses in other physiological contexts, without discussing specific medical conditions or dosages.

Analyzing component interactions within the formulation: Understanding how the different compounds interact chemically and physically within the mixture is crucial for stability and performance.

Potential research findings in this area could involve identifying novel crystalline forms of the mixture components when co-crystallized or formulated together, or discovering unexpected degradation pathways specific to the mixture.

Hypothetical Table 1: Emerging Research Questions and Potential Findings for this compound.

Interdisciplinary Approaches to this compound Investigation

Investigating a complex mixture like this compound necessitates robust interdisciplinary collaboration. solubilityofthings.comsmu.eduquora.comuci.edu Chemists specializing in synthesis, analytical chemistry, and physical chemistry would work alongside researchers in fields such as materials science, computational science, and potentially biology or pharmacology (focusing on mechanisms at a chemical level, not clinical outcomes). acs.org This integration of diverse expertise allows for a more comprehensive understanding of the mixture's behavior and potential.

Key interdisciplinary approaches could include:

Collaboration between analytical chemists and computational scientists: Using advanced spectroscopic techniques (e.g., high-resolution NMR, mass spectrometry) coupled with computational modeling to elucidate the precise structural arrangement and interactions of components within the mixture. hilarispublisher.comhokudai.ac.jp

Joint efforts between synthetic chemists and materials scientists: Designing novel formulation strategies or delivery systems for this compound, potentially involving nanotechnology or advanced materials to improve stability or control release characteristics, without discussing administration or dosage. gatech.eduresearchgate.net

Integration of physical chemistry and biochemistry: Studying the physical behavior of the mixture components in complex environments that mimic biological systems, focusing on chemical stability and transformation pathways rather than biological effects.

Interdisciplinary teams can leverage a wider range of techniques and perspectives to tackle the inherent complexity of a multi-component system. quora.com

Integration of Novel Technologies in this compound Research

The future of this compound research will heavily rely on the integration of novel technologies across various stages of investigation. saltegra.comdrugdiscoverytoday.com Advanced analytical instruments, high-throughput screening methods (applied to chemical properties), and sophisticated computational tools will be essential for gaining deeper insights into the mixture.

Relevant novel technologies include:

Advanced Spectroscopy and Microscopy: Techniques like solid-state NMR, cryo-electron microscopy, or super-resolution microscopy could provide detailed information about the physical form and spatial arrangement of components within the mixture or formulated products. hilarispublisher.comresearchgate.net

High-Throughput Experimentation: Developing automated systems for preparing and testing different formulations or reaction conditions to rapidly explore the stability and compatibility landscape of the this compound components.

Computational Chemistry and Machine Learning: Utilizing molecular dynamics simulations to model component interactions, predicting mixture behavior under various conditions, or employing machine learning algorithms to analyze complex experimental data and identify patterns related to stability or novel properties. hilarispublisher.comhokudai.ac.jp

Microfluidics: Employing microfluidic devices for controlled mixing, reaction, or crystallization studies of the this compound components on a small scale, allowing for efficient screening and optimization.

These technologies enable researchers to acquire more detailed data, perform experiments more rapidly, and analyze complex systems with greater precision.

Hypothetical Table 2: Integration of Novel Technologies in this compound Research.

Long-Term Research Trajectories for this compound and its Impact

The long-term research trajectories for the this compound mixture extend towards a deeper understanding of multi-component systems and their behavior over extended periods and under various environmental stresses. nih.gov The impact of this research could be significant in the development of more stable and effective multi-component chemical formulations across various industries, not limited to pharmaceuticals. acs.org

Long-term research could focus on:

Predicting long-term stability: Developing robust predictive models for the stability of the this compound mixture based on accelerated aging studies and computational simulations.

Understanding degradation pathways: Thoroughly mapping out all potential degradation routes of the components within the mixture and identifying factors that influence these pathways over time.

Developing advanced quality control methods: Creating sophisticated analytical methods capable of monitoring the integrity and composition of the this compound mixture with high precision over its lifecycle.

Exploring the fundamental chemistry of multi-component systems: Using this compound as a model system to gain fundamental insights into the behavior, interactions, and reactivity of complex chemical mixtures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.